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Compound Name: C16 PEG2000 Ceramide

Cat. No.: B15573572

Get Quote

An In-depth Review of its Properties, Applications, and Mechanisms in Advanced Drug Delivery

Introduction
C16 PEG2000 Ceramide is a synthetic, pegylated sphingolipid that has garnered significant

attention in the field of drug delivery and nanomedicine. It is an amphiphilic molecule

composed of a C16 ceramide (N-palmitoyl-sphingosine) backbone, which is hydrophobic,

covalently linked to a hydrophilic polyethylene glycol (PEG) chain with an average molecular

weight of 2000 Daltons.[1] This unique structure allows C16 PEG2000 Ceramide to self-

assemble into various nanostructures, such as micelles and liposomes, making it a valuable

component in the formulation of lipid-based drug delivery systems.[2]

The incorporation of the PEG2000 moiety provides a "stealth" characteristic to nanoparticles,

shielding them from opsonization and clearance by the mononuclear phagocyte system,

thereby prolonging their circulation time in the bloodstream.[1] Beyond its role as a formulation

excipient, C16 PEG2000 Ceramide has been shown to possess intrinsic biological activity,

including the induction of autophagy and apoptosis, which can be leveraged for therapeutic

benefit, particularly in oncology.[2] This technical guide provides a comprehensive overview of
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the chemical properties, formulation strategies, biological activities, and experimental protocols

related to C16 PEG2000 Ceramide for researchers, scientists, and drug development

professionals.

Physicochemical Properties
C16 PEG2000 Ceramide is a white to off-white solid at room temperature. Its chemical name is

N-palmitoyl-sphingosine-1-{succinyl[methoxy(polyethylene glycol)2000]}.[1] The molecule's

amphiphilicity drives its self-assembly in aqueous environments and its utility in drug

formulation.

Property Value Reference(s)

Chemical Name

N-palmitoyl-sphingosine-1-

{succinyl[methoxy(polyethylen

e glycol)2000]}

[1]

Synonyms
C16 PEG Ceramide (MW

2000), CerC16-PEG2k
[3]

CAS Number 212116-78-4 [1]

Average Molecular Weight ~2634.4 g/mol (polydisperse) [1]

Molecular Formula (C₂H₄O)nC₃₉H₇₃NO₆ (average) [3]

Appearance White to off-white solid [4]

Solubility
Soluble in chloroform,

methanol, and ethanol.
[3]

Storage Temperature -20°C [1]

Applications in Drug Delivery
The primary application of C16 PEG2000 Ceramide is in the formulation of lipid nanoparticles

(LNPs) and liposomes for the delivery of therapeutic agents, including small molecule drugs,

peptides, and nucleic acids.

Lipid Nanoparticles (LNPs) and Liposomes
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C16 PEG2000 Ceramide is incorporated into LNP and liposomal formulations to provide steric

stabilization. The hydrophilic PEG chains form a protective layer on the surface of the

nanoparticles, which reduces protein adsorption and uptake by the reticuloendothelial system,

leading to a longer circulation half-life of the encapsulated drug.[1]

Cancer Therapy
In oncology, C16 PEG2000 Ceramide serves a dual role. As a component of nanocarriers, it

enhances the delivery of chemotherapeutic agents to tumor tissues via the enhanced

permeability and retention (EPR) effect.[5][6] Furthermore, the ceramide moiety itself can

induce apoptosis and autophagy in cancer cells, potentially synergizing with the encapsulated

anticancer drug to overcome multidrug resistance.[2][7]

Gene Delivery
PEGylated ceramides are also utilized in the formulation of non-viral vectors for gene delivery.

They can be incorporated into cationic liposomes or lipid-polymer hybrid nanoparticles to

improve the stability and transfection efficiency of nucleic acid payloads like siRNA and mRNA.

[8]

Biological Activity and Mechanism of Action
C16 PEG2000 Ceramide is not merely an inert excipient; it exhibits distinct biological activities

that are of therapeutic interest.

Induction of Autophagy
C16 PEG2000 Ceramide has been demonstrated to induce autophagy, a cellular process

involving the degradation of cellular components via lysosomes.[2] This can be beneficial in

certain diseases, such as neurodegenerative disorders where the clearance of aggregated

proteins is desired, and in some cancers.[9] The induction of autophagy by C16 PEG2000
Ceramide is associated with an increase in the ratio of LC3-II to LC3-I, key protein markers of

autophagosome formation.[2]
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Figure 1. Simplified signaling pathway of autophagy induction by C16 PEG2000 Ceramide.

Induction of Apoptosis
Ceramides are well-known mediators of apoptosis, or programmed cell death.[10] C16

ceramide can trigger apoptosis through both caspase-dependent and caspase-independent

pathways.[11] It can lead to the generation of reactive oxygen species (ROS), disruption of the

mitochondrial membrane potential, and the release of pro-apoptotic factors like cytochrome c.

[11][12]
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Click to download full resolution via product page

Figure 2. Simplified mitochondrial pathway of apoptosis induced by C16 Ceramide.

Quantitative Data
The following tables summarize key quantitative data related to the characterization and

biological activity of C16 PEG2000 Ceramide-containing nanoparticles from various studies.

Table 1: Physicochemical Characterization of C16
PEG2000 Ceramide Nanoparticles
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Formulation
Type

Particle
Size (nm)

Polydispers
ity Index
(PDI)

Zeta
Potential
(mV)

Encapsulati
on
Efficiency
(%)

Reference(s
)

Liposomes 100 - 200 0.1 - 0.3 -5 to -20 > 80 [13]

Micelles 10 - 50 < 0.2 Near neutral
Not

Applicable
[9]

Lipid

Nanoparticles

(LNP)

80 - 150 0.1 - 0.25
Slightly

negative

> 90 (for

nucleic acids)
[6]

Table 2: In Vitro Cytotoxicity of C16 PEG2000 Ceramide
Cell Line Assay IC50 (µM)

Exposure Time
(hours)

Reference(s)

N2a

(Neuroblastoma)
MTS Assay ~30 - 50 24 [2]

MCF-7 (Breast

Cancer)
MTT Assay ~20 - 40 48 [7]

SKOV3 (Ovarian

Cancer)
MTT Assay ~25 - 50 48 [7]

Experimental Protocols
This section provides detailed methodologies for key experiments involving C16 PEG2000
Ceramide.

Preparation of C16 PEG2000 Ceramide-Containing
Liposomes (Thin-Film Hydration Method)
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Figure 3. Experimental workflow for liposome preparation.

Protocol:

Lipid Dissolution: Dissolve C16 PEG2000 Ceramide and other lipid components (e.g.,

DSPC, cholesterol) in a suitable organic solvent mixture (e.g., chloroform:methanol 2:1 v/v)

in a round-bottom flask.
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Film Formation: Remove the organic solvent using a rotary evaporator under vacuum to form

a thin, uniform lipid film on the inner surface of the flask.

Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline,

PBS) by gentle rotation at a temperature above the phase transition temperature of the

lipids.

Size Reduction: To obtain unilamellar vesicles of a defined size, the resulting multilamellar

vesicle suspension is subjected to sonication (using a bath or probe sonicator) or extrusion

through polycarbonate membranes with a specific pore size (e.g., 100 nm).[13]

Characterization: Analyze the liposomes for particle size and size distribution using dynamic

light scattering (DLS), zeta potential for surface charge, and determine the encapsulation

efficiency of the loaded drug using appropriate analytical techniques (e.g., HPLC,

fluorescence spectroscopy).

In Vitro Cytotoxicity Assessment (MTS Assay)
Protocol:

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to

adhere overnight in a humidified incubator at 37°C and 5% CO₂.

Treatment: Treat the cells with serial dilutions of C16 PEG2000 Ceramide formulations (and

appropriate controls, including vehicle and untreated cells) and incubate for the desired

period (e.g., 24, 48, or 72 hours).

MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

The viable cells will reduce the MTS tetrazolium compound to a colored formazan product.

Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm

using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and

determine the IC50 value (the concentration that inhibits 50% of cell growth).[6]

Western Blot Analysis for Autophagy Marker LC3

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC7315770/
https://www.benchchem.com/product/b15573572/docs?utm_src=pdf-body#c16-peg2000-ceramide-a-technical-guide-for-researchers-and-drug-development-professionals
https://pubmed.ncbi.nlm.nih.gov/30060806/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15573572?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol:

Cell Lysis: After treatment with C16 PEG2000 Ceramide, wash the cells with ice-cold PBS

and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the lysates using a BCA or

Bradford protein assay.

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl

sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride

(PVDF) membrane.

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum

albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.

Primary Antibody Incubation: Incubate the membrane with a primary antibody against LC3

overnight at 4°C.

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a

horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room

temperature.

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate

and visualize using an imaging system.

Analysis: Quantify the band intensities for LC3-I and LC3-II and calculate the LC3-II/LC3-I

ratio. An increase in this ratio indicates an induction of autophagy.[11][14]

Conclusion
C16 PEG2000 Ceramide is a versatile and valuable tool in the field of drug delivery. Its unique

physicochemical properties enable the formulation of stable, long-circulating nanocarriers for a

wide range of therapeutic agents. Moreover, its intrinsic biological activities, particularly the

induction of autophagy and apoptosis, offer the potential for synergistic therapeutic effects,

especially in the context of cancer therapy. The experimental protocols and quantitative data
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presented in this guide provide a solid foundation for researchers and drug development

professionals to effectively utilize C16 PEG2000 Ceramide in their work. Further research into

the detailed molecular mechanisms and the optimization of formulations will continue to expand

the therapeutic applications of this promising pegylated ceramide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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